molecular formula C14H28O2 B12649184 Hexyl isooctanoate CAS No. 84878-24-0

Hexyl isooctanoate

Cat. No.: B12649184
CAS No.: 84878-24-0
M. Wt: 228.37 g/mol
InChI Key: LOPXMXZPNBCEPH-UHFFFAOYSA-N
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Description

Hexyl isooctanoate is an ester compound with the molecular formula C14H28O2. It is commonly used in various industrial applications due to its unique chemical properties. This compound is known for its pleasant odor and is often used in the formulation of fragrances and cosmetics.

Preparation Methods

Hexyl isooctanoate can be synthesized through the esterification of hexanol and isooctanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions usually include heating the mixture to a temperature of around 150°C and maintaining it for several hours to ensure complete conversion.

In industrial production, the process may involve continuous esterification in a reactor, followed by purification steps such as distillation to obtain high-purity this compound. The use of high-purity isooctanoic acid is crucial for achieving the desired product quality .

Chemical Reactions Analysis

Hexyl isooctanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction of this compound can yield alcohols. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups. Common reagents include amines and alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Hexyl isooctanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of hexyl isooctanoate involves its interaction with lipid membranes and enzymes. It can penetrate lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in enhancing the delivery of active ingredients in cosmetic formulations. Additionally, this compound can act as a substrate for esterases, leading to the release of hexanol and isooctanoic acid, which can further participate in metabolic pathways .

Comparison with Similar Compounds

Hexyl isooctanoate can be compared with other esters such as:

    Hexyl octanoate: Similar in structure but differs in the length of the carbon chain of the acid component.

    Hexyl decanoate: Has a longer carbon chain, resulting in different physical properties and applications.

    Isooctyl acetate: Another ester with a different alcohol component, leading to variations in odor and solubility.

This compound is unique due to its balanced hydrophobic and hydrophilic properties, making it suitable for a wide range of applications .

Properties

CAS No.

84878-24-0

Molecular Formula

C14H28O2

Molecular Weight

228.37 g/mol

IUPAC Name

hexyl 6-methylheptanoate

InChI

InChI=1S/C14H28O2/c1-4-5-6-9-12-16-14(15)11-8-7-10-13(2)3/h13H,4-12H2,1-3H3

InChI Key

LOPXMXZPNBCEPH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)CCCCC(C)C

Origin of Product

United States

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